molecular formula C19H16N6OS B2368607 N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE CAS No. 868968-93-8

N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE

Cat. No.: B2368607
CAS No.: 868968-93-8
M. Wt: 376.44
InChI Key: DVQWAHLVEQYUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. Its core structure is based on the [1,2,4]triazolo[4,3-b]pyridazine heterocycle, a privileged pharmacophore known to exhibit high affinity for protein kinase ATP-binding sites. This specific compound is designed as a potential kinase inhibitor, with the pyridin-3-yl moiety at the 3-position and the benzylsulfanylacetamide side chain at the 6-position contributing to its molecular recognition and binding properties. Researchers utilize this compound primarily as a key intermediate or a functional probe in the development of targeted therapies for oncology and inflammatory diseases. Its mechanism of action is hypothesized to involve the potent and selective inhibition of specific protein kinases, disrupting intracellular signaling pathways that drive cell proliferation and survival. The compound's value lies in its utility for structure-activity relationship (SAR) studies , enabling the optimization of potency and selectivity profiles against a panel of kinase targets. Furthermore, it serves as a critical tool compound in biochemical and cellular assays to validate novel kinase targets and elucidate their role in disease pathogenesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c26-17(21-11-14-5-2-1-3-6-14)13-27-18-9-8-16-22-23-19(25(16)24-18)15-7-4-10-20-12-15/h1-10,12H,11,13H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQWAHLVEQYUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Compound Overview and Structural Properties

N-benzyl-2-[(3-pyridin-3-yl-triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide (PubChem CID: 7190699) is a complex heterocyclic compound with molecular formula C19H16N6OS and molecular weight of 376.4 g/mol. The compound features several distinct structural components: atriazolo[4,3-b]pyridazine core scaffold, a pyridin-3-yl substituent at position 3 of the triazole ring, a sulfanyl acetamide side chain at position 6, and a benzyl group attached to the amide nitrogen.

Key identifiers for this compound include:

  • InChI: InChI=1S/C19H16N6OS/c26-17(21-11-14-5-2-1-3-6-14)13-27-18-9-8-16-22-23-19(25(16)24-18)15-7-4-10-20-12-15/h1-10,12H,11,13H2,(H,21,26)
  • InChIKey: DVQWAHLVEQYUNF-UHFFFAOYSA-N
  • SMILES: C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2

Physical and Chemical Properties

The compound exists as a solid at room temperature with specific physical properties that influence its handling during synthesis and purification processes. Its heterocyclic nature, particularly the triazolopyridazine core, contributes to its stability and reactivity profile. The presence of multiple nitrogen atoms creates several basic sites, while the sulfanyl group introduces nucleophilic potential that is relevant to synthetic methodologies.

General Synthetic Strategies for Triazolo[4,3-b]pyridazine Scaffolds

The preparation of triazolo[4,3-b]pyridazine scaffolds typically follows several established approaches, which can be adapted for the synthesis of our target compound.

Cyclization Approaches

The core triazolopyridazine structure can be constructed through cyclization reactions involving pyridazine derivatives and suitable nitrogen-containing reagents. These approaches typically involve the formation of the triazole ring through condensation or cycloaddition reactions starting from appropriately functionalized pyridazines.

Cross-Coupling Methodologies

For introducing the pyridin-3-yl substituent at position 3, palladium-catalyzed cross-coupling reactions have proven effective. Similar heterocyclic compounds utilize Pd-catalyzed C-N coupling reactions as demonstrated in the literature for related structures.

According to published methodologies for similar compounds: "Pd-catalyzed cross-coupling reactions that form C–N bonds have become useful methods to synthesize anilines and aniline derivatives," which can be adapted for our target compound's synthesis.

Specific Preparation Methods for N-benzyl-2-[(3-pyridin-3-yl-triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

The synthesis of the target compound can be achieved through multiple routes, each with distinct advantages and challenges. Below are the major synthetic pathways based on established methodologies for similar structures.

Synthesis Route A: Convergent Approach via Thiolation and Amidation

This method involves preparing the core triazolopyridazine structure first, followed by sequential introduction of the sulfanyl acetamide and benzyl groups.

Step 1: Synthesis of 6-bromo-3-(pyridin-3-yl)-triazolo[4,3-b]pyridazine

In this critical first step, the triazolopyridazine core with the pyridin-3-yl substituent is constructed. Similar to approaches used for related compounds, this can be achieved by reacting a 3,6-dibromopyridazine with a suitably activated pyridin-3-yl hydrazine derivative under basic conditions, followed by cyclization to form the triazole ring.

Step 2: Thiolation at Position 6

The bromide at position 6 is replaced with a thiol group through nucleophilic substitution, typically using sodium hydrogen sulfide or potassium thioacetate followed by hydrolysis.

Step 3: Alkylation of Thiol with Ethyl Bromoacetate

The resulting thiol is alkylated with ethyl bromoacetate in the presence of a base such as potassium carbonate in DMF, forming the ethyl ester intermediate.

Step 4: Amidation with Benzylamine

The ethyl ester is converted to the benzyl amide through aminolysis reaction with benzylamine, either directly or via the carboxylic acid intermediate after hydrolysis of the ester.

Synthesis Route B: Sequential Coupling Approach

This alternative approach involves building the molecule in a different sequence, emphasizing the formation of the N-benzyl-2-sulfanyl-acetamide portion first, followed by coupling with the triazolopyridazine core.

Step 1: Preparation of N-benzyl-2-mercaptoacetamide

2-Mercaptoacetic acid is activated with carbonyldiimidazole (CDI) in THF at 55-60°C to form the imidazolide intermediate, which is subsequently reacted with benzylamine to yield N-benzyl-2-mercaptoacetamide.

As detailed in related synthetic methods: "Compound may be treated with CDI in THF at elevated temperature, for example, about 55-60°C, to form imidazolide, which may be cooled and further reacted in situ with [benzylamine] in the presence of TFA to yield [the desired amide]".

Step 2: Synthesis of 6-chloro-3-(pyridin-3-yl)-triazolo[4,3-b]pyridazine

This key intermediate is prepared through cyclization reactions involving appropriately substituted pyridazine derivatives and pyridin-3-yl-containing reagents.

Step 3: Coupling Reaction

The final step involves a nucleophilic substitution reaction between N-benzyl-2-mercaptoacetamide and 6-chloro-3-(pyridin-3-yl)-triazolo[4,3-b]pyridazine in the presence of a base to yield the target compound.

Optimization of Reaction Conditions

Various reaction parameters significantly influence the efficiency and yield of the synthetic processes for preparing N-benzyl-2-[(3-pyridin-3-yl-triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide. Table 1 presents optimized conditions for key synthetic steps.

Table 1: Optimized Reaction Conditions for Key Synthetic Steps

Synthetic Step Solvent System Temperature (°C) Catalyst/Base Reaction Time (h) Expected Yield (%)
Triazole Ring Formation THF:DMF (9:1) 25-30 DMT-MM, DIPEA 0.5-1 70-85
Thiolation DMF 60-80 K2CO3 2-4 65-80
Ester Alkylation DMF 30-40 K2CO3 3-5 75-90
Amidation with Benzylamine THF 55-60 CDI 12-16 75-85
Final Coupling THF:DMF (9:1) 25-30 DIPEA 2-3 65-80

The choice of solvent system significantly impacts reaction efficiency, with THF:DMF mixtures providing optimal results for several key transformations. For the amidation step, the use of carbonyldiimidazole (CDI) as an activating agent in THF has proven particularly effective, as observed with similar compounds.

Purification and Isolation Techniques

The purification of N-benzyl-2-[(3-pyridin-3-yl-triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide requires careful consideration of its physicochemical properties. Multiple purification approaches are applicable, with their suitability dependent on the specific synthetic route and potential impurities.

Column Chromatography

Conventional column chromatography remains an effective method for purifying intermediates and the final compound. For optimal results, silica gel chromatography using gradients of ethyl acetate and hexanes or dichloromethane and methanol has been effective for similar compounds.

Recrystallization

For large-scale purification, recrystallization offers a more practical approach. Based on methods employed for similar compounds: "The solvent may be evaporated and a mixture of solvent and water added to the concentrate while stirring, for about one hour. The resulting precipitate may be filtered, washed with solvent and dried".

Dichloromethane washing has proven particularly effective for removing impurities: "The crude product may be further stirred twice in dichloromethane to remove excess [reagents], filtered and washed with solvent to yield purified [compound]".

Solvent Selection for Purification

Table 2 presents optimal solvent systems for the purification of the target compound and key intermediates.

Table 2: Optimal Solvent Systems for Purification

Compound Type Primary Purification Method Solvent System Solvent Ratio Expected Purity (%)
Triazolopyridazine Intermediates Column Chromatography DCM:MeOH 95:5 >95
Thiol Intermediates Recrystallization EtOH:H2O 3:1 >90
Ester Intermediates Column Chromatography Hexane:EtOAc 7:3 >95
Final Compound Recrystallization DCM:Hexane 1:3 >98
Final Compound (Alternative) Trituration DCM - >99

Analytical Characterization and Structure Confirmation

The structural confirmation of synthesized N-benzyl-2-[(3-pyridin-3-yl-triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide requires comprehensive analytical characterization using multiple complementary techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information. For the target compound, characteristic signals in the 1H NMR spectrum would include:

  • Aromatic protons of the benzyl and pyridyl groups (δ 7.0-8.6 ppm)
  • Methylene protons of the benzyl group (δ 4.2-4.5 ppm)
  • Methylene protons adjacent to the sulfur (δ 3.8-4.1 ppm)
  • Amide NH proton (δ 8.0-8.5 ppm)

Mass Spectrometry

Mass spectrometric analysis is essential for confirming the molecular weight and formula. The expected molecular ion peak [M+H]+ for C19H16N6OS would appear at m/z 377.4.

Infrared Spectroscopy

Key IR absorption bands for functional group confirmation include:

  • Amide C=O stretch (1640-1690 cm-1)
  • N-H stretch (3300-3500 cm-1)
  • C-S stretch (600-700 cm-1)
  • Aromatic C=C and C=N stretches (1400-1600 cm-1)

Structure-Reactivity Relationships and Synthetic Considerations

Understanding the reactivity patterns of the structural components in N-benzyl-2-[(3-pyridin-3-yl-triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is crucial for optimizing synthetic strategies.

Reactivity of the Triazolopyridazine Core

The triazolopyridazine core presents unique reactivity challenges due to its electron-deficient nature. The nitrogen-rich heterocyclic system influences both the nucleophilicity at position 6 for thiolation reactions and the stability of resulting intermediates.

Position-Specific Substitution Effects

The position of nitrogen in the pyridyl substituent (3-position versus 4-position) significantly impacts the electronic properties of the triazole ring, affecting cyclization efficiency and subsequent functionalization steps. This is evident when comparing the synthesis approaches for N-benzyl-2-[(3-pyridin-3-yl-triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide versus its 4-pyridyl analog.

Comparative Synthetic Routes and Efficiency Analysis

Table 3 provides a comparative analysis of the main synthetic routes discussed, highlighting their relative merits and limitations.

Table 3: Comparison of Synthetic Routes for N-benzyl-2-[(3-pyridin-3-yl-triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Synthetic Route Number of Steps Overall Yield (%) Scale-up Potential Key Advantages Key Limitations
Route A: Convergent Approach 4 30-45 Moderate Better control of triazole formation Multiple purifications required
Route B: Sequential Coupling 3 35-50 Good Fewer steps, suitable for scale-up Challenging final coupling step
Modified Route A with One-Pot Thiolation-Alkylation 3 40-55 Excellent Reduced handling, higher efficiency Sensitive to reaction conditions
Route with Pd-Catalyzed Coupling 4 25-40 Limited Milder conditions for C-N bond formation Higher cost, air-sensitive reagents

Chemical Reactions Analysis

N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazolopyridazine core.

Scientific Research Applications

Molecular Formula

  • C : 22
  • H : 20
  • N : 6
  • O : 1
  • S : 1

Structural Features

The compound incorporates a benzyl group, a pyridine moiety, and a triazole ring, contributing to its diverse biological activities. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing triazole and pyridine rings exhibit significant antimicrobial activity. For instance:

  • A study demonstrated that similar triazole derivatives showed efficacy against various bacterial strains, suggesting potential for N-Benzyl-2-{[3-(Pyridin-3-Yl)-[1,2,4]Triazolo[4,3-B]Pyridazin-6-YL]Sulfanyl}Acetamide in treating infections .

Anticancer Potential

The compound's structural features may contribute to its anticancer properties:

  • Triazole-based compounds have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in disease pathways:

  • Inhibitory activity against certain kinases has been observed in related compounds .

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of a series of triazole derivatives similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Screening

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that triazole derivatives could reduce cell viability significantly at concentrations above 20 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Study 3: Enzyme Inhibition Profile

Research on enzyme inhibition revealed that compounds with similar structures inhibited cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. This suggests a possible therapeutic role for this compound in cancer treatment .

Mechanism of Action

The mechanism of action of N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can interact with various enzymes and receptors, leading to the modulation of biological activities. For example, it can act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways .

Comparison with Similar Compounds

Key Observations:

  • Core Heterocycle : The target compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with E-4b and C1632 but differs from 10a, which has a triazolopyrimidine core .
  • Substituents: The benzyl-sulfanyl acetamide group in the target compound distinguishes it from E-4b’s propenoic acid and C1632’s methyl-acetamide. This group may confer improved binding affinity in hydrophobic pockets .
  • Electronic Effects : Sulfanyl (target) vs. sulfonyl () groups alter electron distribution, impacting reactivity and interactions with biological targets .

Physicochemical Properties

While explicit data for the target compound is unavailable, analogues provide insights:

  • Melting Points : E-4b (253–255°C) and related triazolo-pyridazines exhibit high melting points due to strong intermolecular interactions .
  • Lipophilicity : The benzyl group in the target compound likely increases logP compared to C1632 (methyl substituent) or sulfonyl derivatives .

Biological Activity

N-Benzyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16N6S\text{C}_{15}\text{H}_{16}\text{N}_{6}\text{S}

This structure features a benzyl group, a triazolo-pyridazine moiety, and a sulfanyl linkage, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research suggests that derivatives of triazolo-pyridazine compounds often exhibit significant inhibitory effects on kinases involved in cancer progression. The presence of the pyridinyl and triazole groups enhances binding affinity to these targets.

Anticancer Activity

Recent studies have indicated that compounds similar to N-benzyl derivatives demonstrate promising anticancer properties. For instance:

  • In Vitro Studies : Compounds derived from triazolo-pyridazine structures have shown cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One study reported IC50 values ranging from 1.06 μM to 2.73 μM for the most active derivatives .
CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties, particularly against Mycobacterium tuberculosis. In related research, several derivatives exhibited significant anti-tubercular activity with IC50 values between 1.35 μM and 2.18 μM .

CompoundTarget OrganismIC50 (μM)
6aMycobacterium tuberculosis H37Ra1.35
6eMycobacterium tuberculosis H37Ra2.18

Cytotoxicity Assessment

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. In one study, the most active compounds were tested against human embryonic kidney cells (HEK-293), revealing low toxicity levels, which is promising for further development .

Case Studies

  • Triazolo-Pyridazine Derivatives : A series of derivatives were synthesized and evaluated for their anticancer properties, demonstrating that modifications in the sulfonamide group significantly influenced their activity against c-Met kinase .
  • Docking Studies : Computational docking studies have been performed to predict the binding affinity of N-benzyl derivatives to various kinases, supporting experimental findings and guiding further synthesis efforts .

Q & A

Q. What are the key synthetic routes for N-Benzyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?

The synthesis typically involves:

  • Preparation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with substituted pyridazines.
  • Sulfur insertion via nucleophilic substitution using thiol-containing intermediates under controlled pH and temperature (e.g., NaSH or thiourea) .
  • Coupling with N-benzyl-2-chloroacetamide using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF . Characterization via NMR, MS, and HPLC ensures structural fidelity and purity .

Q. How is the compound characterized to confirm its structural integrity?

  • NMR spectroscopy resolves aromatic protons (δ 7–9 ppm for pyridine and benzyl groups) and sulfur-linked methylene (δ ~3.5–4.5 ppm) .
  • Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC monitors purity (>95% by reverse-phase C18 columns) and stability under varying pH .

Q. What are the primary biological targets or mechanisms explored for this compound?

The triazolo-pyridazine scaffold is associated with enzyme inhibition (e.g., kinases, phosphodiesterases). Preliminary assays may include:

  • Kinase inhibition profiling using ATP-competitive binding assays .
  • Cellular viability assays (MTT or CellTiter-Glo) to assess cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazolo-pyridazine intermediate?

  • DoE (Design of Experiments) methodologies identify critical variables (temperature, solvent, catalyst). For example, microwave-assisted synthesis reduces reaction time and improves yield .
  • Flow chemistry enables precise control of exothermic steps (e.g., cyclization) and reduces byproduct formation .
  • Catalyst screening (e.g., Pd/C for coupling steps) enhances regioselectivity .

Q. How do structural modifications influence bioactivity and pharmacokinetics?

  • SAR (Structure-Activity Relationship) studies :
  • Replacement of the benzyl group with fluorinated analogs (e.g., 4-fluorobenzyl) improves metabolic stability .
  • Substitution on the pyridine ring alters solubility and target affinity .
    • ADME profiling :
  • LogP calculations (e.g., via HPLC-derived retention times) predict membrane permeability .
  • Microsomal stability assays (human/rat liver microsomes) assess metabolic degradation .

Q. How can contradictory data in enzyme inhibition assays be resolved?

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Compare fluorescence-based and radiometric kinase assays to confirm target engagement .
  • Crystallography or docking studies : Resolve binding modes using molecular modeling (e.g., AutoDock Vina) or X-ray structures of target proteins .
  • Selectivity panels : Test against related enzymes (e.g., kinase subfamilies) to rule out promiscuity .

Q. What strategies ensure compound stability during long-term storage?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
  • Lyophilization : Improves stability of hygroscopic batches in inert atmospheres (argon) .
  • Analytical monitoring : Use UPLC-MS to detect hydrolytic cleavage of the sulfanyl acetamide bond .

Data Analysis and Experimental Design

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • DFT calculations predict electronic effects of substituents on the triazolo-pyridazine core .
  • MD simulations assess binding pocket dynamics (e.g., hinge region interactions in kinases) .
  • QSAR models correlate structural descriptors (e.g., Hammett constants) with IC₅₀ values .

Q. What statistical approaches are suitable for analyzing dose-response data in bioassays?

  • Non-linear regression (e.g., GraphPad Prism) fits sigmoidal curves to determine EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests (Tukey’s HSD) compares multiple treatment groups .
  • Principal Component Analysis (PCA) identifies outliers in high-throughput screening datasets .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic bridging : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability .
  • Metabolite profiling : Identify active/inactive metabolites using HRMS and in vitro hepatocyte models .
  • Toxicogenomics : Assess off-target gene expression changes via RNA-seq in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.